molecular formula C12H21ClN4 B3229759 (1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride CAS No. 1289387-09-2

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride

Cat. No. B3229759
CAS RN: 1289387-09-2
M. Wt: 256.77 g/mol
InChI Key: MHOUHOXLTYSSDP-UHFFFAOYSA-N
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Description

“(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS number 1289387-09-2 . It is stored in a dry room at room temperature .


Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . The boiling point and other physical and chemical properties are not specified .

Safety and Hazards

Specific safety and hazard information for this compound is not provided .

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and safety profile. It would also be beneficial to investigate its potential applications, given the interest in pyrazine derivatives in medicinal chemistry .

properties

IUPAC Name

[1-(1-pyrazin-2-ylethyl)piperidin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-5-6-15-12)16-7-3-2-4-11(16)8-13;/h5-6,9-11H,2-4,7-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOUHOXLTYSSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCCC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289387-09-2
Record name 2-Piperidinemethanamine, 1-[1-(2-pyrazinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
Reactant of Route 2
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
Reactant of Route 3
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
Reactant of Route 4
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
Reactant of Route 5
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride
Reactant of Route 6
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-2-yl)methanamine hydrochloride

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